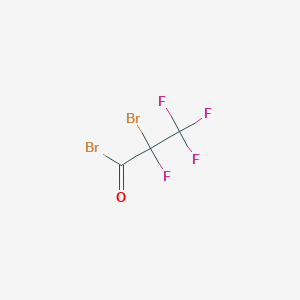

2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide” is a chemical compound with the molecular formula C3Br2F4O . It has a molecular weight of 287.83 . The compound is also known by its IUPAC name, which is the same .

Molecular Structure Analysis

The InChI code for “2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide” is 1S/C3Br2F4O/c4-1(10)2(5,6)3(7,8)9 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Chemical Reactions Analysis

While specific chemical reactions involving “2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide” were not found, bromo-fluoro compounds are generally reactive and can participate in various types of reactions, including addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, S N 2’ reactions, and Stetter reactions .

Physical And Chemical Properties Analysis

“2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Chemical Synthesis

2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide is a valuable synthon in synthetic chemistry . It can be used to synthesize a variety of fluorinated organic compounds .

Aldol-type Reactions

This compound can undergo highly stereoselective aldol-type reactions with various aldehydes . This reaction is catalyzed by triphenylphosphine and a small amount of titanium(IV) isopropoxide at room temperature . The product of this reaction is the erythro-isomers of α-fluoro-α-(trifluoromethyl)-β-hydroxy amides .

Fire Extinguishing Agent

As a new kind of Halon replacement, 2-bromo-3,3,3-trifluoropropene (2-BTP), which is closely related to 2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide, is finding application as a fire extinguishing agent in confined spaces .

Environmental Impact Studies

For assessing its environmental impact, it is necessary to perform kinetic and product studies of its degradation in the atmospheric environment .

Addition Reactions

2-Bromo-3,3,3-trifluoropropene (BTP), a compound closely related to 2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide, is used in addition reactions to construct various fluorinated organic compounds .

Cross-coupling Reactions

BTP is also used in cross-coupling reactions, which are important for creating carbon-carbon bonds in organic synthesis .

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

2-bromo-2,3,3,3-tetrafluoropropanoyl bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Br2F4O/c4-1(10)2(5,6)3(7,8)9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOXZNFHPGQEABB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(F)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Br2F4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371321 |

Source

|

| Record name | 2-bromo-2,3,3,3-tetrafluoropropanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide | |

CAS RN |

41874-81-1 |

Source

|

| Record name | 2-bromo-2,3,3,3-tetrafluoropropanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1270745.png)